[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol [1-[3-(4-methylphenoxy)propyl]-2-benzimidazolyl]methanol is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 615279-85-1
VCID: VC0359970
InChI: InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3
SMILES: CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4g/mol

[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol

CAS No.: 615279-85-1

Main Products

VCID: VC0359970

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4g/mol

[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol - 615279-85-1

CAS No. 615279-85-1
Product Name [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol
Molecular Formula C18H20N2O2
Molecular Weight 296.4g/mol
IUPAC Name [1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3
Standard InChIKey XQEOBBNMUJPWHH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Canonical SMILES CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Description [1-[3-(4-methylphenoxy)propyl]-2-benzimidazolyl]methanol is a member of benzimidazoles.
PubChem Compound 2945948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator